molecular formula C13H21NO B13277184 1-(2-Methoxyphenyl)-4-methylpentan-1-amine

1-(2-Methoxyphenyl)-4-methylpentan-1-amine

Cat. No.: B13277184
M. Wt: 207.31 g/mol
InChI Key: VZHUFIUJMBIRKJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-methylpentan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-methylpentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with a suitable Grignard reagent, followed by reductive amination. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, substituted phenyl derivatives, and secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-methylpentan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act on monoamine neurotransmitter systems, similar to other phenethylamines. The compound may inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action can result in various physiological and psychological effects .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-methylpentan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-methylpentan-1-amine

InChI

InChI=1S/C13H21NO/c1-10(2)8-9-12(14)11-6-4-5-7-13(11)15-3/h4-7,10,12H,8-9,14H2,1-3H3

InChI Key

VZHUFIUJMBIRKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1OC)N

Origin of Product

United States

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